molecular formula C18H20N6O B8589614 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea

1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea

Cat. No. B8589614
M. Wt: 336.4 g/mol
InChI Key: YJOFXQWQYIOWNT-UHFFFAOYSA-N
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Description

1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea

InChI

InChI=1S/C18H20N6O/c1-18(2,3)24-17(25)23-15-13(11-7-5-4-6-8-11)9-12-10-20-16(19)22-14(12)21-15/h4-10H,1-3H3,(H4,19,20,21,22,23,24,25)

InChI Key

YJOFXQWQYIOWNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 2, 0.246 g of 6-phenyl-pyrido[2,3-d]pyrimidine-2,7-diamine from Example 81 was reacted with 0.128 mL of tert-butyl isocyanate. The product is purified by medium pressure chromatography using silica gel and eluting with a gradient of 1:1 CHCl3 :EtOAc to EtOAc to afford the title compound; mp >250° C., CIMS (1% ammonia in methane): m/z (relative intensity) 337 (MH+ +1, 64), 338 (MH+ +2, 11), 236 (100).
Name
6-phenyl-pyrido[2,3-d]pyrimidine-2,7-diamine
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.128 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncc2cc(-c3ccccc3)c(N)nc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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